![molecular formula C9H18N2O2S B13195348 2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B13195348.png)
2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propane-1-sulfonyl)-2,6-diazaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes a sulfonyl group attached to a propane chain and a diazaspiro core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. The reaction conditions typically involve conventional chemical transformations and minimal chromatographic purifications .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The diazaspiro core allows for substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxidized sulfonyl derivatives, reduced diazaspiro compounds, and substituted analogs with varying functional groups.
Scientific Research Applications
2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.
Industry: The compound is utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form hydrogen bonds and electrostatic interactions with active sites, while the diazaspiro core provides structural stability and specificity. These interactions modulate the activity of the target molecules, leading to desired biological effects .
Comparison with Similar Compounds
2-Azaspiro[3.4]octane: Lacks the sulfonyl group but shares the diazaspiro core.
Spirocyclic Oxindoles: Contain spirocyclic structures with different functional groups.
Oxa-spirocycles: Incorporate an oxygen atom in the spirocyclic unit, enhancing water solubility and reducing lipophilicity.
Uniqueness: 2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane is unique due to its combination of a sulfonyl group and a diazaspiro core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H18N2O2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
2-propylsulfonyl-2,7-diazaspiro[3.4]octane |
InChI |
InChI=1S/C9H18N2O2S/c1-2-5-14(12,13)11-7-9(8-11)3-4-10-6-9/h10H,2-8H2,1H3 |
InChI Key |
ARJOHYSITIGLDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CC2(C1)CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-bromophenyl)methyl]-2,4-difluoroaniline](/img/structure/B13195265.png)
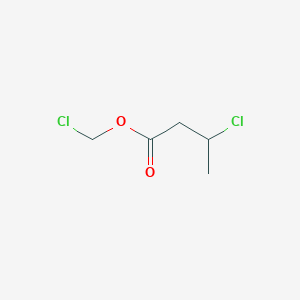


![Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B13195293.png)
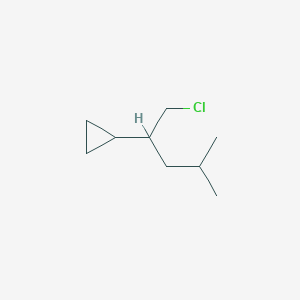
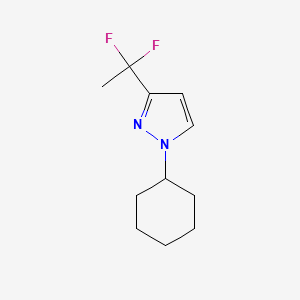


![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide](/img/structure/B13195317.png)
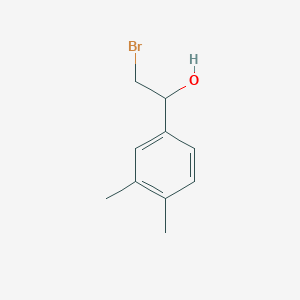
![Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13195331.png)
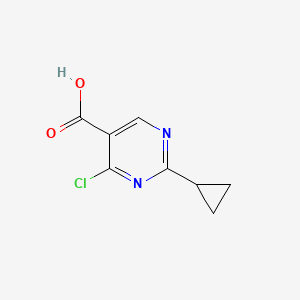
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13195344.png)
